molecular formula C20H17NO4S2 B2407861 (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)acrylamide CAS No. 1798429-91-0

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)acrylamide

Cat. No. B2407861
CAS RN: 1798429-91-0
M. Wt: 399.48
InChI Key: OXNCDQRGTZWITF-QHHAFSJGSA-N
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Description

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)acrylamide is a useful research compound. Its molecular formula is C20H17NO4S2 and its molecular weight is 399.48. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

  • The compound has been synthesized and evaluated for its biological activities. For instance, a study focused on the synthesis and activity of N-(1-benzo[1,3]dioxol-5-yl-ethyl acrylamides showed the identification of potent KCNQ2 openers, which are effective in reducing neuronal hyperexcitability in rat hippocampal slices (Yong-Jin Wu et al., 2004).

Antimicrobial and Antifungal Potential

  • A study on the synthesis of 3-(5-(2-oxido)-(4-substituted phenoxy)-benzo[d]dioxaphosphole-tetrazol-thiophene-2-carboxamides highlighted their potential as antimicrobial agents. The study included molecular docking studies to assess their effectiveness (Sailaja Rani Talupur et al., 2021).

Antiproliferative Activity

  • Research on cytotoxic neolignans from traditional Chinese medicine, involving similar molecular structures, demonstrated significant inhibition of cancer cell growth, suggesting potential antiproliferative applications (Xinhua Ma et al., 2017).

Synthesis for Various Applications

  • The synthesis of similar compounds, such as 4H-indeno[1,2-b]thiophenes and 8H-indeno[2,1-b]thiophenes with acrylic acid units, has been described, indicating the versatility of these compounds for various applications (K. Jeon & K. Lee, 2008).

Antiprotozoal Activity

  • A study on (E)-cinnamic N-acylhydrazone derivatives, which include benzo[d][1,3]dioxol-5-yl structures, showed notable antiprotozoal activity, suggesting potential applications in treating protozoal infections (S. A. Carvalho et al., 2014).

Chemoselectivity and Synthesis Applications

  • The compound's related structures have been used to demonstrate chemoselectivity in the synthesis of thioaurones and hydroxy ketones, indicating its utility in complex chemical syntheses (T. K. Pradhan et al., 2005).

Rearrangement Studies

  • It has been involved in rearrangement studies, such as the O,N and N,N double rearrangement, indicating its potential in advanced organic chemistry research (Masataka Yokoyama et al., 1985).

properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-[[5-[hydroxy(thiophen-3-yl)methyl]thiophen-2-yl]methyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO4S2/c22-19(6-2-13-1-4-16-17(9-13)25-12-24-16)21-10-15-3-5-18(27-15)20(23)14-7-8-26-11-14/h1-9,11,20,23H,10,12H2,(H,21,22)/b6-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXNCDQRGTZWITF-QHHAFSJGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC(=O)NCC3=CC=C(S3)C(C4=CSC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NCC3=CC=C(S3)C(C4=CSC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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